Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
The compound “Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a heterocyclic compound . Heterocyclic compounds are a very important class of compounds in organic chemistry, comprising a significant part of life sciences and industrial chemistry .
Synthesis Analysis
The synthesis of such heterocyclic compounds often involves the use of precursors like cyanoacetohydrazides . These precursors can react at multiple sites, allowing for the construction of complex structures .Molecular Structure Analysis
The molecular structure of this compound, like other heterocyclic compounds, is likely complex and involves several functional groups . The exact structure would need to be determined through methods like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactivity of this compound is likely influenced by the presence of the heterocyclic ring and the various functional groups attached to it . These groups can participate in a variety of reactions, including nucleophilic and electrophilic attacks .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- A study detailed the synthesis of highly functionalized tetrahydropyridines, employing a compound similar to Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate in a phosphine-catalyzed annulation process, indicating its utility in creating complex organic compounds (Zhu, Lan, & Kwon, 2003).
Biological Evaluation and Potential Applications
- Research focusing on bromophenol derivatives with a cyclopropyl moiety, similar to the compound , revealed their effectiveness as inhibitors of certain enzymes. This suggests potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
- Another study investigated the photophysical properties of thieno[2,3-b]pyridine derivatives, highlighting the compound's potential in material science and optoelectronics (Ershov et al., 2019).
Antimicrobial Activity
- Some derivatives of a similar compound showed antimicrobial activities, indicating potential uses in developing new antimicrobial agents (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Synthesis of Novel Compounds
- The compound has been used in the synthesis of various novel pyridine and pyrimidine derivatives, which could have applications in pharmaceuticals and materials science (Al‐Sehemi & Bakhite, 2005).
Microwave-Promoted Synthesis
- Research has been conducted on microwave-promoted syntheses involving similar compounds, which could enhance the efficiency of chemical synthesis processes (Su, Zhao, Zhang, & Qin, 2009).
Future Directions
The future directions for this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include the development of new synthetic routes, investigation of its reactivity under different conditions, and exploration of its use in various industrial or scientific applications .
Properties
IUPAC Name |
ethyl 6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-3-22-16(21)13-11-6-7-18(9(2)19)8-12(11)23-15(13)17-14(20)10-4-5-10/h10H,3-8H2,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBPWEQOGJREGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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